molecular formula C8H14ClNO2 B1607889 (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049755-14-7

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1607889
CAS RN: 1049755-14-7
M. Wt: 191.65 g/mol
InChI Key: QOKUYUBQOIDWLE-HHQFNNIRSA-N
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Description

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride, also known as APC, is a chiral building block that has been widely used in the synthesis of various pharmaceuticals and natural products. APC is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

    Antioxidant Activity

    These compounds may be used in studies related to oxidative stress and its impact on various diseases .

    Anti-inflammatory Properties

    Research into inflammatory processes and potential treatments could benefit from pyrrolidine derivatives .

    Antibacterial and Antifungal Uses

    They could play a role in the development of new antibacterial and antifungal agents .

    Anticancer Research

    Pyrrolidine derivatives may contribute to the discovery of novel anticancer drugs .

    Anti-hyperglycemic Effects

    These compounds might be useful in diabetes research, particularly in understanding and treating high blood sugar levels .

    Neuropharmacological Applications

    They could be important in studies on neurological disorders and the development of related pharmacotherapies .

    Enzyme Inhibition

    Pyrrolidine derivatives may serve as enzyme inhibitors, which is crucial in understanding various biochemical pathways .

    Autoimmune Disease Studies

    Given their potential role in modulating immune responses, they might be used in researching autoimmune conditions .

properties

IUPAC Name

(2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h2,6-7,9H,1,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKUYUBQOIDWLE-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376070
Record name (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049755-14-7
Record name (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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